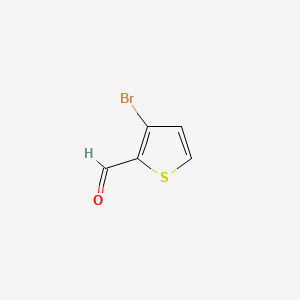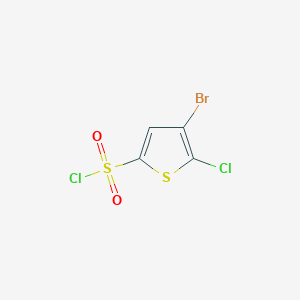
6-Bromo-1,3-benzodioxole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1,3-benzodioxole-5-carbonitrile is an organic compound with the molecular formula C8H4BrNO2. It is also known by other names such as 2-Bromo-4,5-methylenedioxybenzonitrile and 6-Bromopiperonylonitrile . This compound is characterized by a bromine atom attached to a benzodioxole ring, which is further substituted with a nitrile group. It is commonly used in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-1,3-benzodioxole-5-carbonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 1,3-benzodioxole-5-carbonitrile. The reaction typically employs bromine or a bromine-containing reagent under controlled conditions to achieve selective bromination at the desired position on the benzodioxole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1,3-benzodioxole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide or acetonitrile and may require catalysts or bases to facilitate the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound .
Scientific Research Applications
6-Bromo-1,3-benzodioxole-5-carbonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 6-Bromo-1,3-benzodioxole-5-carbonitrile depends on its specific application. In chemical reactions, the bromine and nitrile groups play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition or reduction .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-methylenedioxybenzonitrile
- 6-Bromopiperonylonitrile
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 5-Bromo-2-methoxypyridine-3-carbonitrile
- 5-Bromo-6-bromomethyl-1,3-benzodioxole
Uniqueness
6-Bromo-1,3-benzodioxole-5-carbonitrile is unique due to its specific substitution pattern on the benzodioxole ring, which imparts distinct reactivity and properties compared to other similar compounds. Its combination of a bromine atom and a nitrile group makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
6-bromo-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAZLOORQHTWFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C#N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377428 |
Source


|
| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-26-9 |
Source


|
| Record name | 6-bromo-1,3-benzodioxole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)

![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)









